molecular formula C5H8ClF2NO2 B1383748 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride CAS No. 2098054-46-5

1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1383748
CAS No.: 2098054-46-5
M. Wt: 187.57 g/mol
InChI Key: MSGZDEQSZMASIJ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a cyclopropane ring substituted with a difluoromethyl group and an aminomethyl group, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as difluoromethyl cyclopropane carboxylic acid and an appropriate amine source.

  • Reaction Conditions: The reaction involves the introduction of the aminomethyl group through a nucleophilic substitution reaction. This process requires specific conditions, including the use of a strong base to deprotonate the carboxylic acid, followed by the addition of the amine source.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve multiple purification steps to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can reduce the difluoromethyl group, leading to the formation of difluoromethane derivatives.

  • Substitution: Substitution reactions can replace the difluoromethyl group with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Aminomethyl oxides

  • Reduction Products: Difluoromethane derivatives

  • Substitution Products: Various functionalized cyclopropane derivatives

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the development of bioactive compounds, potentially leading to new therapeutic agents.

  • Medicine: The compound's derivatives are explored for their potential medicinal properties, including anti-inflammatory and antimicrobial activities.

  • Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 1-(Aminomethyl)-2-fluorocyclopropane-1-carboxylic acid hydrochloride: Similar structure but with only one fluorine atom.

  • 1-(Aminomethyl)-2,2-dichlorocyclopropane-1-carboxylic acid hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness: 1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride is unique due to its difluoromethyl group, which imparts distinct chemical properties compared to its chlorinated or monofluorinated counterparts. This difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-4(5,2-8)3(9)10;/h1-2,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGZDEQSZMASIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

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